4'-Hydroxywarfarin is a hydroxylated derivative of warfarin, which is a widely used anticoagulant. This compound is primarily formed through the metabolic hydroxylation of warfarin, predominantly by the enzyme cytochrome P450 2C8. The presence of 4'-hydroxywarfarin significantly influences the pharmacokinetics and pharmacodynamics of warfarin, thereby affecting its anticoagulant efficacy and metabolism .
4'-Hydroxywarfarin is synthesized both biologically and chemically. Biologically, it is produced in the human body as a metabolite of warfarin through enzymatic action. Chemically, it can be synthesized via various methods that involve hydroxylation reactions using cytochrome P450 enzymes or microbial systems to mimic human metabolism .
The synthesis of 4'-hydroxywarfarin can be achieved through several methods, including:
In laboratory settings, the synthesis typically involves incubating warfarin with cytochrome P450 enzymes in the presence of molecular oxygen and NADPH. This reaction conditions allow for selective hydroxylation at the desired position, yielding 4'-hydroxywarfarin as a product .
The molecular formula for 4'-hydroxywarfarin is C19H19O4. It features a chromone structure with a hydroxyl group (-OH) positioned at the 4' carbon atom relative to the carbonyl group.
4'-Hydroxywarfarin (C₁₉H₁₆O₅) is a monohydroxylated metabolite of the anticoagulant warfarin, formed through cytochrome P450-mediated oxidation. Its structure features a 4-hydroxycoumarin core linked to a 4′-hydroxylated acetophenone moiety via a chiral center at the benzylic carbon (C9 position). The parent warfarin’s asymmetric carbon generates R- and S-enantiomers, each metabolized to corresponding 4'-hydroxy metabolites. S-4′-Hydroxywarfarin specifically exhibits an (R)-configuration at the benzylic carbon, as indicated by its IUPAC name: 4-hydroxy-3-[(1R)-1-(4-hydroxyphenyl)-3-oxobutyl]-2H-chromen-2-one [5]. This stereochemistry significantly influences its metabolic interactions and enzymatic recognition.
Isomerism Considerations:
Table 1: Structural Attributes of 4'-Hydroxywarfarin
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₆O₅ |
CAS Registry Number | 24579-14-4 |
IUPAC Name | 4-hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one |
Chiral Center Configuration | Benzylic carbon: (R)-configuration for S-4'-hydroxywarfarin metabolite |
SMILES | CC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O |
InChIKey | RRZWAMPDGRWRPF-UHFFFAOYSA-N |
4′-Hydroxywarfarin is an off-white crystalline solid with moderate solubility in polar organic solvents but limited aqueous solubility. Key properties include:
Table 2: Physicochemical Profile of 4'-Hydroxywarfarin
Property | Value | Experimental Context |
---|---|---|
Physical State | Off-white solid | Sigma-Aldrich specification |
Melting Point | Not reported; decomposes at >200°C | Inferred from thermal stability |
Solubility in DMSO | High | Used in biochemical assays |
Solubility in Methanol | High | Analytical sample preparation |
Storage Conditions | 2–8°C in airtight container | Manufacturer recommendations |
logP (Partition Coeff.) | 2.88 (predicted) | Computational estimation |
Spectroscopic techniques provide definitive identification of 4′-Hydroxywarfarin:
Fragmentation: Characteristic fragments include loss of ketene (C₂H₂O, m/z 282) and cleavage of the coumarin ring (m/z 162) [5]. Deuterated analogs (e.g., 4'-Hydroxywarfarin-d₄) show a shifted molecular ion at m/z 328.35, used as internal standards in quantitative assays [9].
Nuclear Magnetic Resonance (NMR):
¹³C NMR: Carbonyl carbons (C2, C=O) appear at δ 160–170 ppm; aromatic carbons resonate between δ 110–160 ppm [5].
UV-Vis Spectroscopy:Exhibits strong absorbance at 308 nm due to π→π* transitions in the conjugated coumarin system, enabling HPLC-UV detection in biological matrices [8].
Table 3: Spectroscopic Signatures of 4'-Hydroxywarfarin
Technique | Key Features | Utility |
---|---|---|
MS | [M]⁺ at m/z 324.33; fragments at m/z 282 (-C₂H₂O), 162 (coumarin fragment) | Metabolite identification in plasma |
¹H NMR | Phenolic -OH: δ 9–10 ppm; Ketone -CH₃: δ 2.1 ppm | Structural confirmation in synthetic batches |
UV-Vis | λₘₐₓ: 308 nm (ε > 10,000 L·mol⁻¹·cm⁻¹) | HPLC detection in pharmacokinetic studies |
4′-Hydroxywarfarin exhibits distinct metabolic and biochemical characteristics compared to other hydroxywarfarins:
S-warfarin: 2.0 × 10⁻³ min⁻¹μM⁻¹This contrasts sharply with dominant pathways like S-7-hydroxylation (CYP2C9; Vmax/Km >100 × 10⁻³ min⁻¹μM⁻¹) [2].
Enzyme Selectivity:Unlike 6-, 7-, and 8-hydroxywarfarins (primarily CYP2C9/CYP1A2-mediated), 4′-hydroxylation is jointly mediated by CYP3A4 and CYP2C19. CYP3A4 shows higher affinity for generating this metabolite, particularly from S-warfarin [4] [6].
Inhibitory Activity:4′-Hydroxywarfarin competitively inhibits CYP2C9-mediated S-warfarin metabolism (Kᵢ ~15 μM), though less potently than 10-hydroxywarfarin (Kᵢ ~5 μM). This feedback inhibition may modulate warfarin clearance in patients [6].
Abundance in Plasma:It ranks as the least abundant hydroxywarfarin metabolite in human plasma (median: 0.042 nmol/min/mg protein for R-4′-OH) versus dominant metabolites like R-10-hydroxywarfarin (0.13 nmol/min/mg protein) [2] [8].
Table 4: Comparative Metabolic Characteristics of Warfarin Metabolites
Metabolite | Primary CYP Enzyme | Vₘₐₓ/Kₘ (×10³ min⁻¹μM⁻¹) | Plasma Abundance | Inhibition of CYP2C9 (Kᵢ, μM) |
---|---|---|---|---|
4′-OH | CYP3A4 > CYP2C19 | 4.6 (R), 2.0 (S) | Lowest | 15 (competitive) |
6-OH | CYP1A2 > CYP2C9 | 17 (R), 12 (S) | Moderate | 25 |
7-OH | CYP2C9 (S), CYP1A2 (R) | 39 (R), 16 (S) | High (S-warfarin) | >50 (weak) |
8-OH | CYP2C19 | 12 (R), 18 (S) | Low | 30 |
10-OH | CYP3A4 | Not reported | Highest (R-warfarin) | 5 (potent) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: